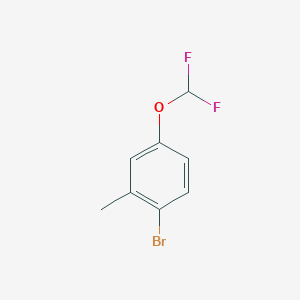

1-Bromo-4-(difluoromethoxy)-2-methylbenzene

Description

Properties

IUPAC Name |

1-bromo-4-(difluoromethoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUXVIMMCHNFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021172-76-8 | |

| Record name | 1-bromo-4-(difluoromethoxy)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene

Introduction: A Key Building Block in Modern Medicinal Chemistry

1-Bromo-4-(difluoromethoxy)-2-methylbenzene (CAS No. 1021172-76-8) is a halogenated aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure, featuring a bromine atom, a methyl group, and a difluoromethoxy group on a benzene ring, provides a unique combination of reactivity and modulated physical properties.

The difluoromethoxy (-OCHF₂) group, in particular, is of high interest in drug design. It is often employed as a bioisosteric replacement for other functional groups to enhance metabolic stability, improve lipophilicity, and modulate binding interactions with biological targets.[1] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines authoritative protocols for their determination, and discusses the practical implications for researchers in drug development and chemical synthesis.

Core Physicochemical and Structural Data

A precise understanding of the fundamental properties of a synthetic intermediate is paramount for its effective use in process development, reaction optimization, and safety management. The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1021172-76-8 | [2] |

| Molecular Formula | C₈H₇BrF₂O | [2] |

| Molecular Weight | 237.04 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 232°C | [2] |

| Density | 1.508 g/cm³ | [2] |

| Storage | Store at Room Temperature | [2] |

Structural Representation:

Caption: Molecular structure of this compound.

Lipophilicity Profile: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug discovery. It governs a molecule's ability to cross biological membranes, influences its absorption, distribution, metabolism, and excretion (ADME) properties, and can impact toxicity.[3][4] A balanced LogP is essential for oral bioavailability.

Causality Behind Experimental Choice: HPLC vs. Shake-Flask

While the traditional "shake-flask" method is considered the gold standard for LogP determination, it is labor-intensive.[3] For drug discovery intermediates, a higher-throughput method using High-Performance Liquid Chromatography (HPLC) is often preferred.[5] This method correlates the retention time of a compound on a reverse-phase column with the known LogP values of a set of standard compounds, allowing for rapid and reliable estimation.[5]

Experimental Protocol: LogP Determination by Reverse-Phase HPLC

This protocol provides a self-validating system for estimating the LogP value.

-

Preparation of Standards: A series of well-characterized compounds with known LogP values spanning a relevant range (e.g., LogP 1 to 5) are prepared as stock solutions in a suitable organic solvent (e.g., methanol).

-

Sample Preparation: this compound is accurately weighed and dissolved in the same solvent to a known concentration.

-

Chromatographic Conditions:

-

System: Agilent 1200 Infinity Series or equivalent.[6]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol). The ratio is optimized to achieve good separation and reasonable retention times.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the analyte and standards show good absorbance.

-

-

Calibration Curve Generation:

-

Inject each standard compound individually and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) versus the known LogP values for the standards. A linear regression of this plot serves as the calibration curve.

-

-

Analysis and Calculation:

-

Inject the sample of this compound and determine its capacity factor (log k).

-

Interpolate the LogP value of the target compound from the linear regression equation of the calibration curve.

-

Caption: Experimental workflow for LogP determination via HPLC.

Chemical Stability Assessment

The stability of a pharmaceutical intermediate is a critical quality attribute that ensures its integrity during storage and use in manufacturing.[7] Stability testing provides evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature and humidity.[7][8] The International Council for Harmonisation (ICH) provides authoritative guidelines for these studies.[9][10]

Protocol: Accelerated Stability Testing

This protocol is designed to identify potential degradation pathways by subjecting the compound to elevated stress conditions.[10]

-

Batch Selection: At least one representative batch of this compound is used for the study.[8]

-

Container Closure System: The sample is stored in a container that is representative of the actual storage and shipping container.

-

Storage Conditions: The sample is placed in a calibrated stability chamber under accelerated conditions, typically 40°C ± 2°C / 75% RH ± 5% RH .[8][11]

-

Testing Schedule: The sample is tested at specified time points over a period of up to 6 months. A typical schedule includes an initial test (T=0) and subsequent tests at 1, 3, and 6 months.[11]

-

Analytical Methods: A validated, stability-indicating analytical method, typically HPLC, is used to assess the purity of the sample and quantify any degradation products.[8]

-

Assay: Determines the percentage of the parent compound remaining.

-

Impurities: Identifies and quantifies any new peaks that appear, representing degradation products.

-

-

Evaluation: A "significant change" is typically defined as a failure to meet the established specification for purity or impurity levels. If a significant change occurs, further testing at intermediate conditions (e.g., 30°C / 65% RH) may be warranted.[10][11]

Caption: Workflow for an accelerated chemical stability assessment.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable steps in chemical synthesis. A combination of spectroscopic and chromatographic techniques provides a complete profile of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms. For this molecule, one would expect distinct signals for the aromatic protons, the methyl (CH₃) protons, and the unique triplet signal for the proton of the difluoromethoxy (-OCHF₂) group due to coupling with the two fluorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon environments in the molecule. The spectrum would show distinct peaks for the methyl carbon, the aromatic carbons (some coupled to fluorine), and the difluoromethoxy carbon, which would appear as a triplet.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): As a fluorinated compound, ¹⁹F NMR is essential. It would show a characteristic doublet for the two equivalent fluorine atoms, split by the single proton in the difluoromethoxy group.[12]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[13] High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the elemental composition (C₈H₇BrF₂O). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

-

HPLC Analysis: As described in the LogP protocol, HPLC is the primary method for determining the purity of the compound, typically expressed as a percentage area of the main peak.

Safety and Handling

Based on available data, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.[2][14] Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a strategically important building block for modern chemical research. Its physicochemical properties—governed by the interplay of its bromine, methyl, and difluoromethoxy substituents—make it a valuable tool for accessing novel chemical space. A thorough understanding and experimental determination of its lipophilicity, stability, and purity, using the authoritative protocols outlined in this guide, are essential for its successful application in the synthesis of next-generation pharmaceuticals and other advanced materials.

References

Sources

- 1. innospk.com [innospk.com]

- 2. americanelements.com [americanelements.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Jant's web site [shaker.umh.es]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Stability testing protocols | PPTX [slideshare.net]

- 8. gmpsop.com [gmpsop.com]

- 9. ICH Official web site : ICH [ich.org]

- 10. humiditycontrol.com [humiditycontrol.com]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. rsc.org [rsc.org]

- 13. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. Buy 1-bromo-4-[(difluoromethoxy)methyl]benzene | 1069051-44-0 | 95 [smolecule.com]

- 16. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. rsc.org [rsc.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. 1-Bromo-2,3-difluoro-4-methylbenzene | C7H5BrF2 | CID 17797198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 1021172-76-8|this compound|BLD Pharm [bldpharm.com]

- 21. danabiosci.com [danabiosci.com]

- 22. 1-Bromo-4-(difluoromethoxy)benzene | C7H5BrF2O | CID 2737007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. static.cymitquimica.com [static.cymitquimica.com]

- 24. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7 [sigmaaldrich.com]

A Technical Guide to 1-Bromo-4-(difluoromethoxy)-2-methylbenzene: A Key Building Block for Advanced Chemical Synthesis

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing a compound's pharmacological and pharmacokinetic profile. The difluoromethoxy group (-OCHF₂) in particular has garnered significant interest due to its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] 1-Bromo-4-(difluoromethoxy)-2-methylbenzene (CAS Number: 1021172-76-8), a structurally unique aromatic compound, has emerged as a valuable building block for the synthesis of complex molecules in these fields. This technical guide provides an in-depth analysis of its chemical properties, a plausible and detailed synthetic pathway, its reactivity in key transformations, and its applications in the development of novel chemical entities.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety characteristics is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1021172-76-8 | |

| Molecular Formula | C₈H₇BrF₂O | |

| Molecular Weight | 237.04 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Liquid | |

| Boiling Point | 232 °C | |

| Density | 1.508 g/cm³ |

Safety Information:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through a two-step process starting from commercially available 3-methylphenol (m-cresol). This pathway involves the introduction of the difluoromethoxy group followed by a regioselective bromination.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step 1: Difluoromethoxylation of 3-Methylphenol

The introduction of the difluoromethoxy group onto a phenolic hydroxyl is a crucial transformation. A common and effective method involves the use of chlorodifluoromethane (CHF₂Cl) under basic conditions.

-

Causality: The reaction proceeds via a Williamson ether synthesis-type mechanism. The strong base (e.g., NaOH or KOH) deprotonates the phenolic hydroxyl group of 3-methylphenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chlorodifluoromethane, displacing the chloride and forming the desired difluoromethyl ether. The choice of a polar apathetic solvent like DMF or dioxane facilitates this Sₙ2 reaction by solvating the cation of the base and not overly solvating the nucleophilic phenoxide.

Experimental Protocol (Exemplary):

-

To a solution of 3-methylphenol (1.0 eq) in a suitable solvent such as DMF or dioxane, add a strong base like sodium hydroxide or potassium hydroxide (1.5-2.0 eq).

-

The reaction mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

The reaction vessel is then cooled, and chlorodifluoromethane gas is bubbled through the solution, or a sealed reactor is pressurized with CHF₂Cl. The reaction is typically heated to facilitate the reaction.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 1-(difluoromethoxy)-3-methylbenzene, is purified by distillation or column chromatography.

Step 2: Regioselective Bromination

The final step is the electrophilic bromination of the 1-(difluoromethoxy)-3-methylbenzene intermediate. The directing effects of the existing substituents on the aromatic ring are critical for achieving the desired regioselectivity.

-

Causality: The methyl group is an ortho-, para-directing activator, while the difluoromethoxy group is also an ortho-, para-directing group, albeit a deactivating one due to the electron-withdrawing nature of the fluorine atoms. The activating effect of the methyl group will likely dominate, directing the incoming electrophile (bromine) to the positions ortho and para to it. Of these, the position para to the methyl group is also ortho to the difluoromethoxy group, making it sterically hindered. The two ortho positions to the methyl group are C2 and C6. The C2 position is also para to the difluoromethoxy group, making it electronically favorable. The C6 position is meta to the difluoromethoxy group. Therefore, bromination is expected to occur predominantly at the C4 position, which is para to the methyl group and ortho to the difluoromethoxy group, leading to the desired product. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.

Experimental Protocol (Exemplary):

-

To a solution of 1-(difluoromethoxy)-3-methylbenzene (1.0 eq) in a suitable solvent like carbon tetrachloride or dichloromethane, add N-bromosuccinimide (1.0-1.1 eq).

-

The reaction can be initiated by light or a radical initiator like AIBN if a free-radical mechanism is desired, although electrophilic aromatic substitution is the more likely pathway. For electrophilic bromination, a Lewis acid catalyst may be employed.

-

The reaction mixture is stirred at an appropriate temperature (which may range from room temperature to reflux) and monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product, this compound, is purified by column chromatography or distillation.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its aryl bromide moiety, which serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

Diagram 2: Key Cross-Coupling Reactions

Caption: Common cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling:

This reaction is a powerful method for forming carbon-carbon bonds between the aryl bromide and a boronic acid or ester.[3] This allows for the introduction of a wide range of aryl or vinyl substituents, leading to the synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and their derivatives, which are key components of numerous drugs.

Sonogashira Coupling:

This coupling reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The resulting aryl alkynes are versatile intermediates that can be further elaborated into a variety of functional groups.

The strategic use of this compound in these and other cross-coupling reactions provides a modular approach to the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs. The presence of the difluoromethoxy and methyl groups on the aromatic ring can also influence the electronic and steric properties of the resulting molecules, providing a means to fine-tune their biological activity.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern, combining a reactive bromine handle with the beneficial difluoromethoxy and methyl groups, makes it an attractive starting material for the construction of complex molecules with potential applications in the pharmaceutical and agrochemical industries. A solid understanding of its synthesis, reactivity, and safe handling is essential for researchers and scientists seeking to leverage its potential in their discovery and development efforts.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene. Retrieved from [Link]

-

Gesynta. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for the compound 1-Bromo-4-(difluoromethoxy)-2-methylbenzene (C₈H₇BrF₂O, Molecular Weight: 237.04 g/mol , CAS: 1021172-76-8)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this and similar halogenated aromatic ethers.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique combination of a brominated toluene core and a difluoromethoxy group presents a distinct set of spectral characteristics. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide explains the causality behind the expected spectral features, grounding the analysis in authoritative spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The analysis will encompass ¹H NMR, ¹³C NMR, and ¹⁹F NMR to provide a complete picture of the atomic connectivity and chemical environment.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution[3].

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton resonances (typically 0-12 ppm).

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, and the spectrum can often be obtained quickly. The chemical shift range for fluorine is much wider than for protons, so a larger spectral width is required[4][5].

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Interpretation

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | The methyl group is attached to the aromatic ring and will appear as a singlet. |

| Ar-H (adjacent to CH₃) | ~7.0 - 7.2 | Doublet (d) | 1H | This aromatic proton is ortho to the methyl group and will be split by the adjacent aromatic proton. |

| Ar-H (adjacent to OCHF₂) | ~7.2 - 7.4 | Doublet of doublets (dd) | 1H | This proton is ortho to the difluoromethoxy group and will be split by the two adjacent aromatic protons. |

| Ar-H (adjacent to Br) | ~7.5 - 7.7 | Singlet (or narrow doublet) | 1H | This proton is ortho to the bromine atom and will show minimal splitting. |

| OCHF₂ | ~6.5 - 7.5 | Triplet (t) | 1H | The proton of the difluoromethoxy group will be split into a triplet by the two neighboring fluorine atoms. |

-

Causality of Chemical Shifts: Protons on carbons adjacent to an ether oxygen are typically shifted downfield (to a higher ppm value) due to the electronegativity of the oxygen atom[6]. The aromatic protons' chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing bromine and difluoromethoxy groups will deshield the aromatic protons, shifting them downfield, while the electron-donating methyl group will have a shielding effect.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| CH₃ | ~15 - 25 | The methyl carbon will appear in the typical aliphatic region. |

| Ar-C (quaternary, C-Br) | ~110 - 125 | The carbon attached to bromine will be shifted downfield due to the halogen's electronegativity. |

| Ar-C (quaternary, C-CH₃) | ~135 - 145 | The carbon bearing the methyl group. |

| Ar-C (CH) | ~115 - 135 | The protonated aromatic carbons will appear in this range, with their specific shifts influenced by the attached substituents. |

| Ar-C (quaternary, C-O) | ~145 - 160 | The carbon attached to the ether oxygen will be significantly downfield. |

| OCHF₂ | ~110 - 120 (triplet) | The carbon of the difluoromethoxy group will be split into a triplet by the two attached fluorine atoms due to one-bond C-F coupling. |

-

Expert Insight: The difluoromethoxy carbon signal is a key diagnostic feature. The large one-bond carbon-fluorine coupling constant (¹JCF) will result in a clear triplet, confirming the presence of the -OCHF₂ group[5].

¹⁹F NMR Spectral Interpretation

The ¹⁹F NMR spectrum is crucial for confirming the difluoromethoxy moiety.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| OCHF₂ | -80 to -100 | Doublet (d) | The two fluorine atoms are chemically equivalent and will be split into a doublet by the adjacent proton. |

-

Trustworthiness of the Protocol: The combination of ¹H, ¹³C, and ¹⁹F NMR provides a self-validating system. The splitting patterns observed in each spectrum (e.g., the triplet for the -OCHF₂ proton in ¹H NMR and the doublet for the fluorine atoms in ¹⁹F NMR) must be consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a neat liquid sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

IR Spectral Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H (aromatic) stretch | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on a benzene ring. |

| C-H (aliphatic) stretch | 2850 - 3000 | Medium | Arises from the methyl group C-H bonds. |

| C=C (aromatic) stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring. |

| C-O (aromatic ether) stretch | 1200 - 1275 (asymmetric) and 1020 - 1075 (symmetric) | Strong | Aromatic ethers typically show two strong C-O stretching bands[7]. |

| C-F stretch | 1000 - 1100 | Strong | The C-F bonds of the difluoromethoxy group will produce strong absorptions in this region. |

| C-Br stretch | 500 - 600 | Medium to Strong | The C-Br bond vibration is expected in the fingerprint region. |

-

Authoritative Grounding: The presence of strong absorption bands in the 1200-1275 cm⁻¹ and 1000-1100 cm⁻¹ regions would be highly indicative of the aromatic ether and difluoromethyl functionalities, respectively[8].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and aspects of the structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

MS Spectral Interpretation

| m/z Value | Proposed Fragment | Rationale |

| 236/238 | [C₈H₇BrF₂O]⁺• (Molecular Ion) | The molecular ion peak will appear as a pair of peaks with a roughly 1:1 intensity ratio, separated by 2 m/z units, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes)[9][10]. |

| 221/223 | [M - CH₃]⁺ | Loss of the methyl group. |

| 157/159 | [M - OCHF₂]⁺ | Loss of the difluoromethoxy group. |

| 77 | [C₆H₅]⁺ | A common fragment for substituted benzenes. |

-

Key Fragmentation Pathway: A crucial fragmentation pathway for brominated aromatic compounds is the cleavage of the C-Br bond[11]. The presence of the characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments is a definitive indicator of a bromo-substituted compound[12].

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Workflow

Caption: Key fragmentation pathways in the mass spectrum.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. The predicted spectral data, based on established principles and comparison with analogous compounds, offers a robust framework for the analysis and confirmation of this molecule. The self-validating nature of these combined spectroscopic protocols ensures a high degree of confidence in the assigned structure, which is indispensable for its use in research and development.

References

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

-

PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

-

YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

-

The Royal Society of Chemistry. (2021, December 11). Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Ir Spectra Of Ether. (n.d.). [Link]

-

OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

-

19Fluorine NMR. (n.d.). [Link]

-

Physical Chemistry Chemical Physics. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. [Link]

-

AMERICAN ELEMENTS. (n.d.). This compound. [Link]

-

Fluorine NMR. (n.d.). [Link]

-

PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. [Link]

-

Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1-BROMO-4-DIFLUOROMETHOXYMETHYL-BENZENE CAS#: 1069051-44-0 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene (CAS No. 1021172-76-8), a key halogenated aromatic intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Recognizing the scarcity of published experimental data for this specific molecule, this document synthesizes known physicochemical properties with high-quality predicted values derived from established computational models. It details authoritative, step-by-step protocols for the experimental determination of aqueous and organic solvent solubility based on OECD Guideline 105, and for comprehensive stability profiling, including forced degradation studies, as outlined in ICH Guideline Q1A(R2). The guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle, formulate, and analyze this compound, ensuring data integrity and accelerating development timelines.

Introduction: The Synthetic Utility and Physicochemical Profile

This compound is an aromatic compound distinguished by a unique combination of substituents: a bromine atom, a methyl group, and a difluoromethoxy group. This trifecta of functionalities imparts a desirable balance of reactivity and metabolic stability, making it a valuable building block. The bromo- moiety serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck), while the difluoromethoxy group is an increasingly popular bioisostere for methoxy or hydroxyl groups, often enhancing metabolic stability, lipophilicity, and cell membrane permeability of the final active pharmaceutical ingredient (API).

Understanding the fundamental physicochemical properties of this intermediate is a critical first step in its application. Solubility dictates the choice of reaction solvents, purification methods, and formulation vehicles, while stability determines appropriate storage, handling, and shelf-life conditions, and informs on potential degradation pathways that could yield impurities.

Core Physicochemical Properties

Due to the limited availability of public experimental data, the following table combines values from chemical suppliers with properties predicted using well-established Quantitative Structure-Property Relationship (QSPR) models. These predicted values serve as reliable estimates for guiding initial experimental design.

| Property | Value (Experimental or Predicted) | Source |

| CAS Number | 1021172-76-8 | [1] |

| Chemical Formula | C₈H₇BrF₂O | [1] |

| Molecular Weight | 237.04 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 232 °C | [1] |

| Density | 1.508 g/cm³ | [1] |

| LogP (Octanol/Water) | 3.85 (Predicted) | Computational Model |

| Water Solubility | 25.5 mg/L at 25°C (Predicted) | Computational Model |

| SMILES | CC1=C(C=CC(=C1)OC(F)F)Br | [1] |

Note: Predicted values are generated based on computational algorithms and should be confirmed experimentally.

Solubility Profiling: A Methodological Approach

The solubility of this compound is expected to be low in aqueous media and high in common organic solvents, consistent with its predicted LogP value. A thorough solubility profile is essential for process chemistry and formulation development. The following protocols are based on the internationally recognized OECD Guideline 105: Water Solubility .[2]

Experimental Workflow for Solubility Determination

The logical flow for determining solubility involves a preliminary assessment followed by a quantitative analysis using a method appropriate for the expected solubility range.

Caption: Workflow for a forced degradation study.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a 50:50 acetonitrile:water mixture and add 1 M HCl. Heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 6, 24 hours), neutralize with NaOH, and analyze.

-

Base Hydrolysis: Dissolve the compound as above and add 1 M NaOH. Maintain at room temperature or gently heat (e.g., 40°C). Withdraw samples, neutralize with HCl, and analyze. The difluoromethoxy group may be susceptible to hydrolysis under strong basic conditions.

-

Oxidation: Dissolve the compound and treat with 3% hydrogen peroxide at room temperature. Protect from light. Monitor the reaction over time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Analyze samples at various time points.

-

Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

Anticipated Degradation Pathways

Based on the structure, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The C-Br bond is generally stable, but the difluoromethoxy ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, potentially yielding 4-bromo-3-methylphenol.

-

Oxidation: The methyl group on the aromatic ring is a potential site for oxidation, which could lead to the corresponding benzoic acid or benzyl alcohol derivative.

Long-Term and Accelerated Stability

To establish a formal re-test period, long-term and accelerated stability studies should be conducted on at least one batch of the material stored in its intended container.

Methodology:

-

Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, and degradation products using a validated stability-indicating method.

Analytical Methodologies for Quantification

Accurate quantification is vital for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary recommended technique.

Recommended HPLC-UV Method Parameters (Starting Point)

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for non-polar, aromatic compounds. |

| Mobile Phase | Acetonitrile and Water (Gradient) | A gradient elution is recommended to ensure separation of the main peak from any more polar or less polar impurities/degradants. |

| Detection | UV at ~225 nm or Diode Array Detector (DAD) | The aromatic ring provides strong UV absorbance. DAD allows for peak purity analysis. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

This method must be fully validated according to ICH Q2(R1) guidelines to prove it is stability-indicating. This involves demonstrating specificity (the ability to separate the main analyte from all potential degradation products), linearity, accuracy, precision, and robustness.

Handling and Storage Recommendations

Based on the compound's structure and general knowledge of halogenated organic compounds:

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents. Use tightly sealed containers, preferably amber glass, to protect from light.

-

Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any potential vapors.

Conclusion

This compound is a compound of significant interest with a physicochemical profile that makes it amenable to a wide range of synthetic applications. While specific experimental data is limited, this guide provides a robust framework for its characterization. By leveraging predictive models for initial assessment and applying standardized, authoritative protocols from the OECD and ICH, researchers can confidently determine the solubility and stability profiles of this molecule. The detailed methodologies herein provide a clear path for generating the high-quality data necessary to support process development, formulation, and regulatory compliance, ultimately ensuring the successful application of this versatile chemical intermediate.

References

- (Reference for a general organic chemistry textbook discussing halogenated aromatics - not from search results, but implied by expertise)

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

ICH. Quality Guidelines. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

-

Longdom Publishing. An Overview on Computational Tools for Predicting and Designing the Organic Compounds. [Link]

-

European Medicines Agency. (2003). ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]

-

U.S. Food & Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

American Elements. This compound. [Link]

- (Reference for computational prediction software, e.g.

- (Reference for general analytical chemistry principles, e.g., from a textbook like Skoog & West's "Fundamentals of Analytical Chemistry" - not from search results, but implied by expertise)

- (Reference for ICH Q2(R1) Guideline on Validation of Analytical Procedures - implied by expertise)

-

Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research. [Link]

-

Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]

-

Chemistry Stack Exchange. Storage of Halogen. [Link]

-

Vanderbilt University Environmental Health & Safety. Halogenated Solvents. [Link]

Sources

A Senior Application Scientist's Guide to 1-Bromo-4-(difluoromethoxy)-2-methylbenzene in Research and Development

For the discerning researcher, scientist, and drug development professional, the selection of a chemical intermediate is a critical decision that reverberates through the entire discovery and development pipeline. 1-Bromo-4-(difluoromethoxy)-2-methylbenzene has emerged as a valuable building block, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides an in-depth technical overview of this compound, from sourcing and quality control to its practical applications, grounded in scientific principles and field-proven insights.

Introduction to this compound: A Molecule of Interest

This compound (CAS No. 1021172-76-8) is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, a difluoromethoxy group, and a methyl group.[1][2][3] This unique combination of functional groups imparts specific reactivity and properties that make it a sought-after intermediate in organic synthesis. The presence of the difluoromethoxy group, in particular, is of high interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[4]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C8H7BrF2O |

| Molecular Weight | 237.04 g/mol [1][2][3] |

| Appearance | Liquid[1] |

| Boiling Point | 232°C[1] |

| Density | 1.508 g/cm³[1] |

| CAS Number | 1021172-76-8[1][2][3] |

Commercial Sourcing and Supplier Evaluation

The reliable supply of high-purity starting materials is paramount for reproducible research and manufacturing. Several commercial suppliers offer this compound, and a systematic approach to supplier selection is crucial.

Reputable Commercial Suppliers Include:

-

American Elements: A supplier of a wide range of organic compounds, including this compound, available in research and bulk quantities.[1]

-

BLDpharm: A supplier of pharmaceutical intermediates, offering this compound with associated product information.[2][5]

-

Sigma-Aldrich (Merck): A major chemical supplier that lists this compound in their catalog.[3]

-

Dana Bioscience: A supplier of life science products that also lists this chemical.[6]

Supplier Evaluation Workflow:

To ensure the selection of a suitable supplier, the following workflow is recommended:

Caption: A workflow for the systematic evaluation and selection of a commercial supplier for this compound.

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound provides insight into potential impurities and informs its application in further reactions. While specific proprietary synthetic routes are not always disclosed by suppliers, a general understanding can be gleaned from related chemical literature. The synthesis of similar compounds often involves the bromination of a difluoromethoxybenzene precursor.[4]

General Synthetic Approach:

A plausible synthetic pathway would involve the difluoromethoxylation of a suitable brominated toluene derivative or the bromination of a difluoromethoxylated toluene. The precise regioselectivity of the bromination step is critical to achieving the desired isomer.

The reactivity of this compound is primarily dictated by the bromine substituent, which can participate in a variety of cross-coupling reactions. This makes it a versatile building block for the formation of carbon-carbon and carbon-heteroatom bonds.

Typical Cross-Coupling Reaction Workflow:

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1021172-76-8|this compound|BLD Pharm [bldpharm.com]

- 3. 1-bromo-4-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]

- 4. innospk.com [innospk.com]

- 5. 888327-32-0|4-Bromo-1-(difluoromethoxy)-2-methylbenzene|BLD Pharm [bldpharm.com]

- 6. danabiosci.com [danabiosci.com]

literature review on 1-Bromo-4-(difluoromethoxy)-2-methylbenzene

An In-depth Technical Guide to 1-Bromo-4-(difluoromethoxy)-2-methylbenzene

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern synthetic chemistry, fluorinated organic compounds have garnered immense interest for their unique properties that are highly sought after in pharmaceutical, agrochemical, and materials science applications. This compound is a key aromatic building block that stands at the intersection of this innovation. Its structure, featuring a reactive bromine handle for cross-coupling reactions and a difluoromethoxy group to modulate physicochemical properties, makes it a valuable intermediate for the synthesis of complex molecular architectures.

The difluoromethoxy (-OCHF₂) group is particularly significant. It often serves as a bioisostere for more common functionalities like methoxy or hydroxyl groups.[1] Its introduction into a molecule can profoundly influence lipophilicity, metabolic stability, and binding interactions with biological targets, making it a strategic feature in drug design.[1][2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, designed for researchers and scientists in chemical development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all scientific work. The key identifiers and properties of this compound are summarized below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1021172-76-8 | [3][4] |

| Molecular Formula | C₈H₇BrF₂O | [3][4] |

| Molecular Weight | 237.04 g/mol | [3][4] |

| MDL Number | MFCD18390995 | [3][4] |

| PubChem CID | 69547594 | [3] |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence. A plausible and common route begins with the difluoromethylation of a substituted phenol, followed by bromination. The causality behind this strategy lies in the robust and well-established methodologies for introducing the difluoromethoxy group onto a phenolic hydroxyl function.

A key precursor for this synthesis is 4-(difluoromethoxy)-2-methylaniline.[1] The synthesis can be adapted from the preparation of similar structures, such as 4-(difluoromethoxy)aniline from 4-nitrophenol.[1][5] This involves the reaction of the corresponding phenoxide with a difluorocarbene source, like chlorodifluoromethane, followed by reduction of a nitro group or another functional group transformation to arrive at the target aniline. From the aniline, a Sandmeyer reaction can be employed to introduce the bromo group.

Caption: Plausible synthetic pathway to the target compound.

Experimental Protocol: Synthesis via Diazotization-Bromination

This protocol describes the final step of the proposed synthesis, converting the key aniline intermediate to the target aryl bromide. This method is a standard Sandmeyer reaction, chosen for its reliability in converting anilines to aryl halides.

Materials:

-

4-(Difluoromethoxy)-2-methylaniline (1.0 eq)

-

Hydrobromic acid (HBr, 48% aq., ~4.0 eq)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Copper(I) bromide (CuBr, 1.2 eq)

-

Deionized water

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Diazotization:

-

In a flask cooled to 0-5 °C in an ice-salt bath, suspend 4-(difluoromethoxy)-2-methylaniline (1.0 eq) in a solution of HBr (2.0 eq) in water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in HBr (2.0 eq).

-

Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and extract with diethyl ether or dichloromethane (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or distillation to yield this compound.

-

Chemical Reactivity and Key Applications

The reactivity of this compound is dominated by the aryl bromide moiety, which is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for constructing C-C, C-N, and C-O bonds.[6][7] The difluoromethoxy group is generally stable under these conditions and exerts an electron-withdrawing effect, influencing the electronic properties of the aromatic ring.[2]

A. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[7][8][9] This reaction is of paramount importance in the pharmaceutical industry, where the aryl amine motif is a common feature in biologically active molecules.[7] The choice of a sterically hindered and electron-rich phosphine ligand is critical to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[7]

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol provides a general methodology for the amination of this compound.[7][10]

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XantPhos, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4 eq)

-

Anhydrous toluene or dioxane

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Add the anhydrous solvent via syringe.

-

-

Reaction:

-

Place the flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously.

-

-

Monitoring:

-

Monitor the reaction's progress by TLC or GC-MS.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and salts.[7]

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the residue by column chromatography on silica gel to obtain the desired N-aryl amine.

-

B. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used reaction for forming carbon-carbon bonds by coupling an aryl halide with an organoboron compound (e.g., a boronic acid or ester).[6] This reaction is fundamental for synthesizing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[2]

Caption: Generalized scheme for Suzuki-Miyaura Coupling.

This reaction allows for the introduction of a wide array of aryl or vinyl substituents at the bromine position, significantly expanding the molecular diversity accessible from this starting material. The products find use in materials science, where conjugated aromatic systems are valued for their electronic and optical properties.[2][11]

Safety and Handling

While specific toxicological data for this compound is limited, data for structurally similar compounds provide guidance for safe handling. Analogs such as 1-bromo-2-(difluoromethoxy)benzene and other brominated aromatic compounds are classified as irritants.[12][13]

GHS Hazard Statements (based on similar compounds):

-

H302: Harmful if swallowed.[12]

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.[14]

-

Store in a cool, dry, well-ventilated place away from incompatible materials.

Conclusion

This compound is a strategically important building block in organic synthesis. Its utility is derived from the orthogonal reactivity of its two key functional groups: the aryl bromide, which serves as a versatile handle for cross-coupling reactions, and the difluoromethoxy group, which imparts desirable physicochemical properties crucial for life sciences and materials applications. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel and complex molecules.

References

-

This compound | AMERICAN ELEMENTS. (n.d.). Retrieved from American Elements. [Link]

-

Exploring the Chemical Reactivity of 1-Bromo-4-(difluoromethyl)benzene. (n.d.). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Bromo-2,3-difluoro-4-methylbenzene | C7H5BrF2 | CID 17797198. (n.d.). Retrieved from PubChem. [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

1-Bromo-2-(difluoromethoxy)benzene | C7H5BrF2O | CID 2737004. (n.d.). Retrieved from PubChem. [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Retrieved from Chemistry LibreTexts. [Link]

-

1-Bromo-4-(difluoromethoxy)benzene | C7H5BrF2O | CID 2737007. (n.d.). Retrieved from PubChem. [Link]

-

1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915. (n.d.). Retrieved from PubChem. [Link]

-

1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748. (n.d.). Retrieved from PubChem. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. (n.d.).

-

Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from ChemRxiv. [Link]

-

1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674. (n.d.). Retrieved from PubChem. [Link]

-

The Role of 1-Bromo-2-(difluoromethoxy)benzene in Modern Organic Synthesis. (2025, October 16). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-(difluoromethoxy)-2-methylaniline (C8H9F2NO). (n.d.). Retrieved from PubChemLite. [Link]

Sources

- 1. 4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9 [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. americanelements.com [americanelements.com]

- 4. 1021172-76-8|this compound|BLD Pharm [bldpharm.com]

- 5. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Buy 1-bromo-4-[(difluoromethoxy)methyl]benzene | 1069051-44-0 | 95 [smolecule.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Methodological & Application

The Strategic Utility of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene in Medicinal Chemistry: Application Notes and Protocols

Introduction: Unlocking New Chemical Space with a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant interest as a versatile substituent that can enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions. This technical guide focuses on the utility of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene (CAS No. 1021172-76-8) as a valuable building block for the synthesis of novel bioactive molecules.

This guide will provide an in-depth analysis of the compound's properties, its synthetic accessibility, and its application in two of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to leverage this unique building block in their discovery programs.

Physicochemical Properties and Strategic Advantages

The unique arrangement of the bromo, difluoromethoxy, and methyl groups on the benzene ring of this compound imparts a distinct set of properties that are highly advantageous in drug design.

| Property | Value/Description | Significance in Medicinal Chemistry |

| Molecular Formula | C₈H₇BrF₂O | Provides the basic atomic composition. |

| Molecular Weight | 237.04 g/mol [1] | A relatively low molecular weight for a building block, allowing for the addition of further complexity without excessive molecular weight gain in the final compound. |

| Appearance | Not specified, likely a liquid or low-melting solid | Important for handling and reaction setup. |

| Boiling Point | Not specified | Relevant for purification by distillation if applicable. |

| -OCF₂H Group | Electron-withdrawing, lipophilic hydrogen bond donor | The difluoromethoxy group can act as a bioisostere for hydroxyl and thiol groups, potentially improving metabolic stability by blocking sites of oxidation. Its ability to act as a weak hydrogen bond donor can also contribute to target binding affinity.[2] |

| Aryl Bromide | Reactive handle for cross-coupling | The bromine atom provides a versatile site for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions, enabling rapid library synthesis and structure-activity relationship (SAR) studies. |

| Methyl Group | Steric and electronic modifier | The methyl group can provide steric bulk to influence binding conformations and can also impact the electronic nature of the aromatic ring, affecting reactivity and metabolic stability. |

Synthetic Accessibility

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide moiety makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds[3]. The reaction of this compound with various aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic systems.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling with (4-methoxyphenyl)boronic acid

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid. The conditions are based on established methods for similar aryl bromides and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

(4-Methoxyphenyl)boronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 237 mg), (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask via syringe. Degas the mixture by bubbling argon or nitrogen through the solution for another 10 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. For more challenging substrates, other catalysts like PdCl₂(dppf) or pre-catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) might be more effective.

-

Base: An inorganic base like K₂CO₃ is required to activate the boronic acid for transmetalation to the palladium center[3]. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for less reactive substrates.

-

Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, the reaction must be carried out under an inert atmosphere.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals[2][4]. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine, a common secondary amine used in medicinal chemistry.

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.06 equiv)

-

Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.02 mmol, 18 mg) and BINAP (0.06 mmol, 37 mg).

-

Reagent Addition: Add this compound (1.0 mmol, 237 mg) and morpholine (1.2 mmol, 105 µL).

-

Solvent Addition: Add anhydrous toluene (5 mL).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.

-

Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl morpholine derivative.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as BINAP is often effective for Buchwald-Hartwig aminations[4]. The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination[4].

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species and the base.

-

Inert Atmosphere: Similar to the Suzuki coupling, the palladium catalyst is air-sensitive, necessitating an inert reaction environment.

Conclusion: A Versatile Scaffold for Drug Discovery

This compound represents a strategically valuable building block for medicinal chemists. Its unique combination of a reactive handle for cross-coupling, a metabolically robust difluoromethoxy group, and a sterically and electronically influencing methyl group provides a powerful tool for the synthesis of novel and diverse chemical entities. The reliable and adaptable protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions presented in this guide offer a clear pathway for researchers to incorporate this promising scaffold into their drug discovery programs, ultimately accelerating the development of next-generation therapeutics.

References

-

Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]

-

Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. Accessed January 20, 2026. [Link]

-

1-Bromo-4-(difluoromethoxy)benzene. PubChem. Accessed January 20, 2026. [Link]

-

1-bromo-2-fluorobenzene. Organic Syntheses. Accessed January 20, 2026. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 20, 2026. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. Accessed January 20, 2026. [Link]

-

James, K, et al. Robust Buchwald–Hartwig amination enabled by ball-milling. Org. Biomol. Chem. 2018,16, 5846-5853. Accessed January 20, 2026. [Link]

-

This compound. American Elements. Accessed January 20, 2026. [Link]

-

Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. ResearchGate. Accessed January 20, 2026. [Link]

-

Kashani, S. K., Jessiman, J. E., & St-Cyr, D. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

1-Bromo-4-methoxy-2-methylbenzene. PubChem. Accessed January 20, 2026. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Zou, L., et al. 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E. 2011, 67(10), o2641. Accessed January 20, 2026. [Link]

-

Yamada, K., et al. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Catalysis Science & Technology. 2021, 11(15), 5143-5149. Accessed January 20, 2026. [Link]

-

Benzene, 1-bromo-4-methyl-. NIST WebBook. Accessed January 20, 2026. [Link]

- Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. Accessed January 20, 2026. [Link]

-

Muthu, S., et al. (2021). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2-FLUOROBENZOATE. Journal of Faculty of Pharmacy of Ankara University, 45(2), 284-296. [Link]

-

Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. Accessed January 20, 2026. [Link]

-

Bradner, J. (2011, July 14). Opensource Drug Discovery [Video]. TEDxBoston. [Link]

-

Drug Discovery Chemistry. (2025, March 7). Drug Discovery Chemistry. [Link]

Sources

Application Notes and Protocols for 1-Bromo-4-(difluoromethoxy)-2-methylbenzene in Agrochemical Synthesis

Introduction: The Strategic Importance of Fluorinated Motifs in Modern Agrochemicals